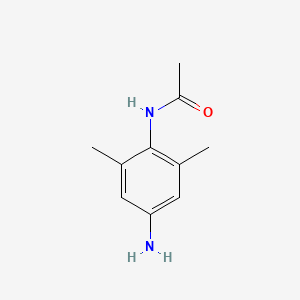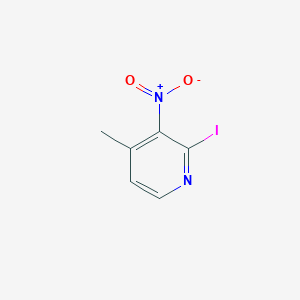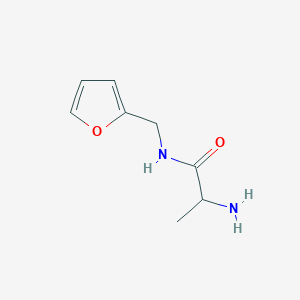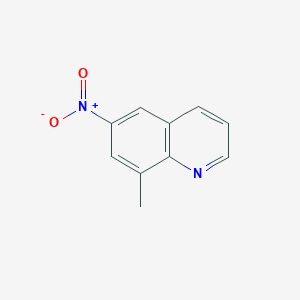
Bis(2-cyanoethyl) phosphorochloridite
Descripción general
Descripción
Bis(2-cyanoethyl) phosphorochloridite is an organophosphorus compound with the chemical formula C6H8ClN2O2P It is characterized by the presence of two cyanoethyl groups attached to a phosphorochloridite moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-cyanoethyl) phosphorochloridite can be synthesized through the reaction of phosphorus trichloride with 2-cyanoethanol. The reaction typically occurs in the presence of a base, such as triethylamine, which acts as a catalyst. The reaction proceeds as follows:
PCl3+2HOCH2CH2CN→(CH2CH2CN)2PCl+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-cyanoethyl) phosphorochloridite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphorochloridite group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphoramide or phosphonate derivatives.
Reduction Reactions: Reduction of the cyano groups can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include phosphoramidites, phosphonates, and phosphorothioates.
Oxidation Reactions: Products include phosphoramides and phosphonates.
Reduction Reactions: Products include primary amines and reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
Bis(2-cyanoethyl) phosphorochloridite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as an intermediate in the preparation of phosphoramidites for oligonucleotide synthesis.
Biology: It is employed in the modification of biomolecules and the synthesis of nucleotide analogs.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of bis(2-cyanoethyl) phosphorochloridite involves the reactivity of the phosphorochloridite group. The chlorine atom is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The cyanoethyl groups also contribute to the compound’s reactivity by stabilizing the intermediate species formed during reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-cyanoethyl) phosphoramidite
- Bis(2-cyanoethyl) phosphonate
- Bis(2-cyanoethyl) phosphorothioate
Uniqueness
Bis(2-cyanoethyl) phosphorochloridite is unique due to its combination of a reactive phosphorochloridite group and stabilizing cyanoethyl groups. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Propiedades
IUPAC Name |
3-[chloro(2-cyanoethoxy)phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2O2P/c7-12(10-5-1-3-8)11-6-2-4-9/h1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXNVTFOZKHLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(OCCC#N)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneethanol, 4-[bis(phenylmethyl)amino]-](/img/structure/B3215558.png)





![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)


![5-Chloro-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3215639.png)

![Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate](/img/structure/B3215652.png)
![2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B3215655.png)
